molecular formula C11H15FN2O B3154557 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide CAS No. 779288-68-5

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide

Cat. No. B3154557
CAS RN: 779288-68-5
M. Wt: 210.25 g/mol
InChI Key: CCYKBPJZIJECCT-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, also known as AEB, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the class of benzamide derivatives and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide is primarily through the inhibition of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide are primarily related to its modulation of the endocannabinoid system. 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to reduce pain, anxiety, and inflammation in various animal models of disease. In addition, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to induce apoptosis and reduce angiogenesis in cancer cells, leading to the inhibition of tumor growth. 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has also been shown to modulate the immune response by reducing inflammation and promoting tissue repair.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide in lab experiments is its potent inhibition of FAAH, which allows for the modulation of the endocannabinoid system. However, one limitation of using 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide is its potential toxicity and adverse effects, which may limit its use in vivo.

Future Directions

There are numerous future directions for the study of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, including its potential therapeutic applications in various fields, its safety and toxicity profile, and its mechanism of action. Further studies are needed to determine the optimal dosage and administration of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide for specific diseases and conditions. In addition, the development of novel 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide derivatives may lead to improved efficacy and reduced toxicity. Overall, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide shows great potential as a therapeutic agent and warrants further investigation.

Scientific Research Applications

2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to increase endocannabinoid levels in the brain, leading to the reduction of pain, anxiety, and inflammation. In oncology, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In immunology, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to modulate the immune response by reducing inflammation and promoting tissue repair.

properties

IUPAC Name

2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKBPJZIJECCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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